molecular formula C11H8ClNO3 B1437781 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid CAS No. 92545-96-5

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid

Cat. No. B1437781
CAS RN: 92545-96-5
M. Wt: 237.64 g/mol
InChI Key: JIACXLQDHUCWOM-UHFFFAOYSA-N
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Description

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid (5-CPMICA) is a compound that has been used in a variety of scientific research applications due to its unique properties. This compound has been studied for its ability to act as an inhibitor of enzymes, as well as its potential to be used in drug delivery systems.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of compounds related to "5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid" involves cascade transformations leading to derivatives that have shown significant antitumor activity. These compounds are synthesized from accessible isoxazolyl-carboxylic acids through reactions with aryl(heteryl)amines or through the action of phenol or 4-fluorophenol for highly basic amines (Potkin et al., 2014). Additionally, the development of synthetic strategies targeting isoxazoles, due to their pharmacological activities, has been a recurrent aim. The versatile methodology allows the preparation of pharmacologically active isoxazoles in high yields through reactions with aryl nitrile oxides and various enolates (Vitale & Scilimati, 2013).

Antitumor Activity

Isoxazolyl derivatives, including those synthesized from "5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid," have been explored for their antitumor properties. One study reported the synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties, demonstrating a synergistic effect with first-line antitumor drugs used in chemotherapy for brain tumors (Kletskov et al., 2018).

Photochemical Properties

The photochemistry and vibrational spectra of matrix-isolated derivatives of isoxazole, including methyl 4-chloro-5-phenylisoxazole-3-carboxylate, have been studied through FTIR spectroscopy. These studies provide insights into the conformers of such compounds and their photoisomerization processes, which are relevant for understanding the chemical behavior under light exposure (Lopes et al., 2011).

Potential Applications in NLO Materials

Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which share structural similarities with the compound , has highlighted their potential as nonlinear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).

properties

IUPAC Name

5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(16-13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIACXLQDHUCWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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